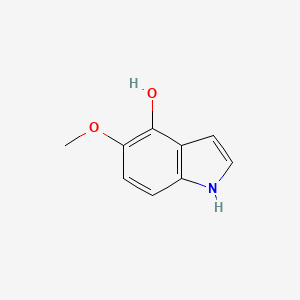

5-methoxy-1H-indol-4-ol

カタログ番号:

B2654720

CAS番号:

49635-16-7

分子量:

163.176

InChIキー:

NUMLTQFTLCZMRX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-1H-indol-4-ol is a compound with the CAS Number: 49635-16-7 . It is a white to off-white solid and is used for research purposes .

Synthesis Analysis

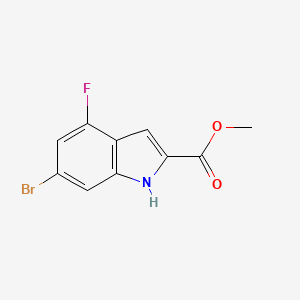

The synthesis of this compound involves various physico-chemical and spectroscopic techniques . The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9NO2/c1-12-8-3-2-7-6 (9 (8)11)4-5-10-7/h2-5,10-11H,1H3 .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 163.18 . The compound is stored in a refrigerator and shipped at room temperature .科学的研究の応用

Synthesis and Biological Activities

- 5-methoxy-1H-indol-4-ol derivatives have been synthesized and evaluated for various biological activities. For instance, analogs of this compound were tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, showing potential as medicinal compounds (Groszek et al., 2009).

Antioxidant and Cytoprotective Potency

- Certain derivatives of this compound, like 5-methoxy-2-(N-acetylaminoethyl)indole, have been characterized for their antioxidant and cytoprotective potency in vitro, showing comparable or superior effects to melatonin (Spadoni et al., 2006).

Potential Antivascular Agents

- Some this compound analogues have been identified as potent inhibitors of tubulin polymerization, showing in vitro and in vivo activities against solid tumors and potential as antivascular agents (Ty et al., 2008).

Serotonin Receptor Antagonist in Alzheimer's Treatment

- A derivative of this compound was identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, showing promise as a treatment for cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Adrenolytic Activity

- Derivatives of this compound have been synthesized and tested for adrenolytic activity, displaying potential for treating conditions like hypertension and arrhythmias (Groszek et al., 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methoxy-1H-indol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMLTQFTLCZMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

This compound is obtained according to the operating method described in Example 1d, in which the 4-benzyloxy-5-ethoxyindole is replaced with 4-benzyloxy-5-methoxyindole. A white powder (yield=90%, m.p.=146° C., decomposition) is obtained.

Name

4-benzyloxy-5-ethoxyindole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

90%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-[(3-Chlorobenzoyl)amino]propanoic acid

Cat. No.: B2654640

CAS No.: 500191-89-9

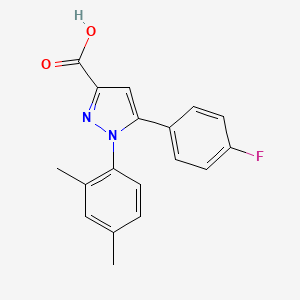

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3...

Cat. No.: B2654642

CAS No.: 1394041-37-2

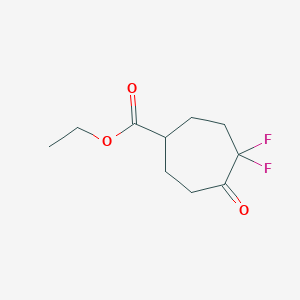

Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate

Cat. No.: B2654643

CAS No.: 2225136-21-8

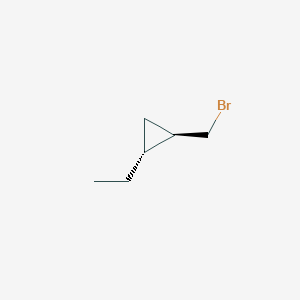

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane

Cat. No.: B2654644

CAS No.: 1932107-29-3

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)

![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)